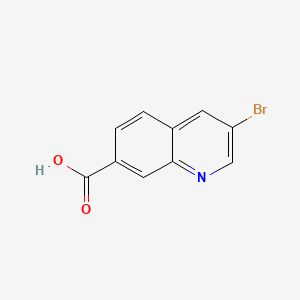

3-Bromoquinoline-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZHOJLAAXVYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858603 | |

| Record name | 3-Bromoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344046-13-4 | |

| Record name | 3-Bromoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromoquinoline-7-carboxylic acid

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromoquinoline-7-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 7-position of the quinoline scaffold offers a versatile platform for further molecular exploration, including cross-coupling reactions and derivatization. This document outlines a detailed, plausible synthetic route based on established methodologies in quinoline synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through various named reactions for quinoline formation. A logical and promising strategy is a modification of the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. In this proposed pathway, 4-aminobenzoic acid is reacted with bromomalonaldehyde in situ from its precursor, under acidic conditions, to construct the desired this compound.

An alternative approach found in the patent literature involves the reaction of a substituted aniline with an intermediate derived from the bromination of 1,1,3,3-tetramethoxypropane.[1] This guide will focus on a pathway that can be more readily performed in a standard laboratory setting.

Detailed Experimental Protocols

Step 1: Preparation of the Brominated Intermediate

The key to introducing the bromine at the 3-position is the use of a brominated three-carbon building block. Bromomalonaldehyde is a suitable reagent, which can be prepared beforehand or generated in situ. A common precursor is 1,1,3,3-tetramethoxypropane, which can be brominated and then hydrolyzed.

Protocol for the preparation of the brominated intermediate:

-

In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 1,1,3,3-tetramethoxypropane in a suitable solvent like water.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add liquid bromine dropwise to the stirred solution. The amount of bromine should be carefully controlled to achieve monobromination.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

The intermediate can then be used in the subsequent step, often after a work-up procedure to remove excess bromine and byproducts.

Step 2: Cyclization to form this compound

This step involves the acid-catalyzed reaction of 4-aminobenzoic acid with the brominated intermediate from Step 1.

Protocol for the synthesis of this compound:

-

To a solution of 4-aminobenzoic acid in a suitable solvent such as ethanol, add the brominated intermediate from the previous step.

-

Slowly and carefully add a strong acid, such as a 30% solution of hydrobromic acid in acetic acid, to the reaction mixture.[1]

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by filtration and wash it with a cold solvent to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity |

| 4-Aminobenzoic acid | 137.14 | 1.0 | User-defined |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 1.1 | Calculated |

| Bromine | 159.81 | 1.1 | Calculated |

| 30% HBr in Acetic Acid | - | Catalytic/Solvent | User-defined |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Appearance |

| This compound | 266.08 | Calculated | Off-white to pale yellow solid |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical relationships of synthetic strategies.

Safety Considerations

-

Bromine: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Hydrobromic Acid in Acetic Acid: Corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide outlines a viable synthetic route to this compound based on established chemical principles for quinoline synthesis. The proposed Doebner-von Miller type reaction provides a logical approach to obtaining the target molecule with the desired substitution pattern. Researchers and scientists can use this guide as a foundation for the laboratory synthesis of this and related compounds, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of 3-Bromoquinoline-7-carboxylic acid

Introduction

3-Bromoquinoline-7-carboxylic acid is a halogenated heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds and natural products. The introduction of a bromine atom and a carboxylic acid group to the quinoline scaffold offers multiple points for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A (Standard Nomenclature) |

| CAS Number | 1344046-13-4 | [1][2] |

| Molecular Formula | C₁₀H₆BrNO₂ | [2] |

| Molecular Weight | 252.06 g/mol | [1][2] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Likely soluble in organic solvents like DMSO and DMF. | General chemical knowledge |

| SMILES Code | O=C(C1=CC2=C(C=C1)N=CC(Br)=C2)O | [2] |

Spectroscopic Analysis and Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. Below are the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region for the five protons on the quinoline ring system. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the pyridine and benzene rings will exhibit complex splitting patterns due to spin-spin coupling. Protons adjacent to the nitrogen and bromine atoms will be significantly deshielded.

-

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position (typically 165-185 ppm). The other nine carbons of the quinoline ring will appear in the aromatic region, with their chemical shifts influenced by the bromine, nitrogen, and carboxylic acid substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[3] Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the bromine atom (-Br, 79/81 Da).[4]

Caption: Predicted fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[5][6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710-1760 cm⁻¹.[6]

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.[7]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ range.[7]

-

Aromatic C-H Stretch: Absorptions typically appear above 3000 cm⁻¹.[8]

-

C-Br Stretch: A weak to medium absorption in the 500-600 cm⁻¹ region.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

General Synthetic Protocol

A plausible synthetic route to this compound could involve the bromination of a quinoline-7-carboxylic acid precursor or the construction of the quinoline ring from suitably substituted aniline and a three-carbon synthon, followed by functional group manipulation. A general procedure for the conversion of a related carboxamide to a carboxylic acid has been reported and can be adapted.[9]

Example: Conversion of a Carboxamide Precursor to Carboxylic Acid [9]

-

Suspension: Suspend the corresponding 3-bromoquinoline-7-carboxamide (1.0 eq) in trifluoroacetic acid (TFA) in a reaction vessel.

-

Cooling: Cool the stirred suspension to approximately 0 °C using an ice bath.

-

Addition of Reagent: Add sodium nitrite (NaNO₂) (4.0 eq) portion-wise to the cooled suspension, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).

-

Drying and Evaporation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Caption: A generalized workflow for the synthesis of the title compound.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy [3]

-

Sample Preparation: Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in about 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[3]

-

Internal Standard: Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay. Acquire the Free Induction Decay (FID) data, co-adding multiple scans to improve the signal-to-noise ratio.[3]

-

Data Processing: Apply a Fourier transform to the FID data, followed by phasing, baseline correction, and calibration of the resulting spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (M⁺• and [M+2]⁺•) and characteristic fragment ions.

Caption: Logical flow for structural confirmation using spectroscopy.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a valuable heterocyclic building block for chemical synthesis, particularly in the field of drug discovery. This guide has summarized its core chemical properties, predicted spectroscopic characteristics, and provided general experimental protocols for its synthesis and analysis. The presence of the bromine atom and carboxylic acid group on the quinoline core provides versatile handles for further chemical elaboration, paving the way for the development of novel compounds with potential therapeutic applications. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with this class of molecules.

References

- 1. 1344046-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1344046-13-4|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Experimental Data Profile of 3-Bromoquinoline-7-carboxylic Acid (CAS 1344046-13-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinoline-7-carboxylic acid (CAS number 1344046-13-4) is a halogenated quinoline carboxylic acid derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, substituted quinoline-3-carboxylic acids have been investigated as inhibitors of protein kinase CK2, a key regulator of various cellular processes implicated in cancer and other diseases.[1][2] This technical guide provides a summary of the available experimental data and methodologies relevant to this compound, drawing from published literature on structurally related compounds. Due to the limited publicly available experimental data for this specific molecule, this guide leverages information from analogous compounds to present a predictive and practical overview for research and development purposes.

Physicochemical Properties

Table 1: General Physicochemical Properties of Related Quinolines

| Property | Value | Compound | Source |

| Molecular Formula | C10H6BrNO2 | This compound | [4] |

| Molecular Weight | 252.06 g/mol | This compound | [4] |

| Purity | 95% | This compound | [5] |

| Melting Point | 13-15 °C | 3-Bromoquinoline | [6] |

| Boiling Point | 274-276 °C | 3-Bromoquinoline | [6] |

| Density | 1.533 g/mL at 25 °C | 3-Bromoquinoline | [6] |

Synthesis and Characterization

A definitive, detailed synthetic protocol for this compound is not explicitly described in the available literature. However, a plausible synthetic route can be constructed based on established methodologies for the synthesis of 3-bromoquinolines and quinoline-7-carboxylic acids. A potential synthetic approach could involve the construction of the quinoline ring system from appropriately substituted aniline and a three-carbon synthon, followed by bromination, or the use of a pre-brominated aniline derivative. A patent describes a general synthesis method for 3-bromoquinoline compounds.[7]

Experimental Protocol: General Synthesis of 3-Bromoquinoline Derivatives

A common strategy for synthesizing 3-bromoquinoline derivatives involves the reaction of an arylmethyl azide with a 1-bromoalkyne, promoted by a strong acid like trifluoromethanesulfonic acid.[8] Another approach is the Sandmeyer reaction starting from 3-aminoquinoline.[9]

Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Reference |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the carboxylic acid proton around 12 δ. | [6][10] |

| ¹³C NMR | Carboxyl carbon signal between 165-185 δ. Aromatic carbons in the typical downfield region. | [10][11] |

| Mass Spectrometry | Molecular ion peak (M+) and a characteristic [M+2]+ peak of nearly equal intensity due to the presence of the bromine atom. | [6] |

| Infrared (IR) Spectroscopy | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). C=O stretch around 1710-1760 cm⁻¹. | [10] |

Diagram 1: General Synthetic Workflow for Quinolines

References

- 1. tandfonline.com [tandfonline.com]

- 2. Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jptcp.com [jptcp.com]

- 4. 1344046-13-4|this compound|BLD Pharm [bldpharm.com]

- 5. 1344046-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

Spectroscopic Profile of 3-Bromoquinoline-7-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromoquinoline-7-carboxylic acid. In the realm of medicinal chemistry and drug development, a precise understanding of a molecule's structure is fundamental for elucidating its biological activity and for quality control. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information herein is compiled from comparative analysis of related quinoline derivatives and established principles of spectroscopic interpretation.

Molecular Structure

This compound possesses a quinoline core, which is a bicyclic aromatic heterocycle, with a bromine substituent at the 3-position and a carboxylic acid group at the 7-position.

Molecular Formula: C₁₀H₆BrNO₂ Molecular Weight: 252.06 g/mol

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predicted based on the analysis of similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | br s | - | COOH |

| ~9.2 | d | ~2.0 | H-2 |

| ~8.8 | d | ~2.0 | H-4 |

| ~8.5 | d | ~1.5 | H-8 |

| ~8.3 | dd | ~8.5, 1.5 | H-6 |

| ~8.1 | d | ~8.5 | H-5 |

Note: Chemical shifts are estimates and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | COOH |

| ~152.0 | C-2 |

| ~148.5 | C-8a |

| ~138.0 | C-4 |

| ~133.0 | C-7 |

| ~129.5 | C-5 |

| ~129.0 | C-6 |

| ~128.0 | C-4a |

| ~122.0 | C-8 |

| ~120.0 | C-3 |

Note: Chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| ~1300 | Medium | C-O stretch |

| ~850-750 | Strong | C-H bending (out-of-plane) |

| ~700 | Medium-Strong | C-Br stretch |

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due to hydrogen bonding.[1] The carbonyl (C=O) stretch is also a prominent, strong absorption.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 251, 253 | [M]⁺, Molecular ion peak with characteristic 1:1 ratio for one bromine atom. |

| 234, 236 | [M-OH]⁺ |

| 206, 208 | [M-COOH]⁺ |

| 127 | [M-Br-COOH]⁺ |

The presence of bromine results in a characteristic M and M+2 isotopic pattern with nearly equal intensity.[4][5] The fragmentation will likely involve the loss of the carboxylic acid group and the bromine atom.[6][7]

Comparative Spectroscopic Data

To provide context for the predicted data, the following table compares the spectroscopic data of the parent compound, 3-bromoquinoline, with a related bromoquinoline derivative.

Table 5: Comparative ¹H NMR Data (CDCl₃)

| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | H-8 | Reference |

| 3-Bromoquinoline | 8.95 (d, J=2.4 Hz) | 8.25 (d, J=2.4 Hz) | 8.10 (d, J=8.4 Hz) | 7.65 (ddd, J=8.4, 7.0, 1.4 Hz) | 7.80 (ddd, J=8.4, 7.0, 1.4 Hz) | 7.95 (d, J=8.4 Hz) | [8] |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | 8.76 (d, J=1.6 Hz) | 8.68 (d, J=1.6 Hz) | - | - | - | - | [9] |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.[4]

-

-

Instrument Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Spectral Width: -2 to 14 ppm.

-

Relaxation Delay: 1-2 seconds.[8]

-

-

Instrument Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Mass Spectrometry (e.g., Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes should be tested to determine the optimal ionization.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a novel quinoline derivative using spectroscopic methods.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. echemi.com [echemi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromoquinoline-7-carboxylic acid: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Bromoquinoline-7-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound, this document outlines its known physicochemical properties and presents a standardized experimental protocol for accurate solubility determination. Furthermore, this guide offers insights into the expected solubility based on the analysis of structurally related molecules and provides a logical workflow for solubility assessment. This information is intended to support researchers and drug development professionals in effectively utilizing this compound in their work.

Compound Overview

This compound is a halogenated quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold suggests it is a crystalline solid at room temperature. While specific, experimentally determined physicochemical properties are not widely published, a summary of its basic identifiers is presented in Table 1.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1344046-13-4 | [1][2] |

| Molecular Formula | C₁₀H₆BrNO₂ | [2] |

| Molecular Weight | 252.06 g/mol | [2][3][4] |

| Appearance | Solid (inferred) | |

| Purity | 95% | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

Solubility Profile

To obtain precise and reliable solubility data, experimental determination is essential. The following section details a standardized protocol for this purpose.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable "gold standard" technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[7][8]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity solvents (e.g., water, phosphate buffer at various pH values, DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is achieved.[8]

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.[8]

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[7]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle. For more effective separation, centrifuge the samples at a high speed.[7]

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.[7][8] Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Prepare a series of standard solutions of this compound with known concentrations. Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. An HPLC method is often preferred as it can also detect any potential degradation of the compound.[8]

-

Calculation: Construct a calibration curve from the data of the standard solutions. Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.[7] The solubility is typically expressed in units such as mg/mL or µg/mL.

Logical Workflow for Solubility Assessment

A systematic approach is crucial for the comprehensive assessment of a compound's solubility profile. The following diagram illustrates a logical workflow.

Caption: A logical workflow for the comprehensive assessment of a compound's solubility profile.

Conclusion

While direct, experimentally determined solubility data for this compound is sparse, this guide provides a framework for its determination and a basis for its informed use in research and development. The provided shake-flask protocol offers a robust method for generating reliable quantitative solubility data. Understanding the solubility of this compound is a critical step in its application in areas such as medicinal chemistry and materials science.

References

- 1. 1344046-13-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1344046-13-4|this compound|BLD Pharm [bldpharm.com]

- 3. 8-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Starting Materials and Synthetic Strategies for 3-Bromoquinoline-7-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential starting materials and synthetic routes for the preparation of 3-Bromoquinoline-7-carboxylic acid, a key building block in medicinal chemistry and materials science. This document outlines plausible multi-step synthetic pathways, complete with detailed experimental protocols, quantitative data for key transformations, and workflow visualizations to aid in laboratory-scale synthesis.

Introduction

This compound is a valuable scaffold in drug discovery and development due to the versatile reactivity of the bromine and carboxylic acid functionalities. The bromine atom at the 3-position allows for various cross-coupling reactions to introduce molecular diversity, while the carboxylic acid at the 7-position can be used for amide bond formation or as a key pharmacophoric feature. This guide explores logical and experimentally supported strategies for the synthesis of this target molecule, starting from commercially available or readily accessible precursors.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The first pathway involves the initial construction of the quinoline-7-carboxylic acid core followed by a regioselective bromination at the 3-position. The second, and potentially more controlled, pathway focuses on the synthesis of a pre-brominated aniline precursor which is then used to construct the quinoline ring system with the desired carboxylic acid functionality.

A third, alternative pathway is also presented, which leverages a Sandmeyer reaction on an amino-quinoline intermediate.

Pathway 1: Quinoline Ring Formation Followed by Bromination

This pathway commences with the synthesis of 7-methylquinoline, followed by bromination and subsequent oxidation of the methyl group.

A [label="3-Amino-4-methylbenzoic acid"]; B [label="Glycerol"]; C [label="7-Methylquinoline"]; D [label="3-Bromo-7-methylquinoline"]; E [label="this compound", fillcolor="#FBBC05"];

A -> C [label=" Skraup Synthesis ", taillabel="Step 1a"]; B -> C [label=" "]; C -> D [label=" Bromination (NBS) ", taillabel="Step 1b"]; D -> E [label=" Oxidation ", taillabel="Step 1c"]; }

Caption: Synthetic strategy starting with quinoline ring formation.Pathway 2: Quinoline Ring Construction from a Brominated Precursor

This preferred route involves the synthesis of a 3-bromoaniline derivative, which is then used in a Combes synthesis to directly build the desired quinoline core.

A [label="3-Bromoaniline"]; B [label="Diethyl malonate"]; C [label="Ethyl 3-bromo-7-methylquinoline-2-carboxylate"]; D [label="3-Bromo-7-methylquinoline"]; E [label="this compound", fillcolor="#FBBC05"];

A -> C [label=" Combes Synthesis ", taillabel="Step 2a"]; B -> C [label=" "]; C -> D [label=" Hydrolysis & Decarboxylation ", taillabel="Step 2b"]; D -> E [label=" Oxidation ", taillabel="Step 2c"]; }

Caption: Synthesis via a pre-brominated aniline precursor.Pathway 3: Late-Stage Bromination via Sandmeyer Reaction

This alternative pathway introduces the bromine atom at a later stage through a Sandmeyer reaction on an amino-quinoline intermediate.

A [label="3-Aminobenzoic acid"]; B [label="Glycerol"]; C [label="Quinoline-7-carboxylic acid"]; D [label="3-Aminoquinoline-7-carboxylic acid"]; E [label="this compound", fillcolor="#FBBC05"];

A -> C [label=" Skraup Synthesis ", taillabel="Step 3a"]; B -> C [label=" "]; C -> D [label=" Nitration & Reduction ", taillabel="Step 3b"]; D -> E [label=" Sandmeyer Reaction ", taillabel="Step 3c"]; }

Caption: Late-stage bromination using a Sandmeyer reaction.Quantitative Data Summary

The following tables summarize the expected yields for the key transformations in the proposed synthetic pathways, based on literature precedents for analogous reactions.

Table 1: Quinoline Ring Formation

| Reaction Type | Starting Materials | Product | Typical Yield (%) |

| Skraup Synthesis | 3-Amino-4-methylbenzoic acid, Glycerol | 7-Methylquinoline | 60-75 |

| Combes Synthesis | 3-Bromoaniline, Diethyl malonate | Ethyl 3-bromo-7-methylquinoline-2-carboxylate | 50-70 |

| Skraup Synthesis | 3-Aminobenzoic acid, Glycerol | Quinoline-7-carboxylic acid | 55-70 |

Table 2: Functional Group Interconversions

| Reaction | Starting Material | Product | Typical Yield (%) |

| Bromination (NBS) | 7-Methylquinoline | 3-Bromo-7-methylquinoline | 70-85 |

| Oxidation (KMnO₄ or CrO₃) | 3-Bromo-7-methylquinoline | This compound | 60-80 |

| Hydrolysis & Decarboxylation | Ethyl 3-bromo-7-methylquinoline-2-carboxylate | 3-Bromo-7-methylquinoline | 80-95 |

| Nitration & Reduction | Quinoline-7-carboxylic acid | 3-Aminoquinoline-7-carboxylic acid | 50-65 (over 2 steps) |

| Sandmeyer Reaction | 3-Aminoquinoline-7-carboxylic acid | This compound | 60-80[1] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthetic pathways.

Pathway 1: Protocol

Step 1a: Synthesis of 7-Methylquinoline (Skraup Synthesis)

-

Materials: 3-Amino-4-methylbenzoic acid, glycerol, concentrated sulfuric acid, nitrobenzene, and ferrous sulfate.

-

Procedure: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of 3-amino-4-methylbenzoic acid (1 mole), glycerol (3 moles), and ferrous sulfate (catalytic amount) is heated to 100°C. Concentrated sulfuric acid (2 moles) is added cautiously and dropwise, followed by the slow addition of nitrobenzene (1.2 moles). The reaction mixture is then heated to 140-150°C for 3-4 hours. After cooling, the mixture is diluted with water and steam distilled to remove unreacted nitrobenzene. The residue is made alkaline with sodium hydroxide solution, and the liberated 7-methylquinoline is extracted with diethyl ether. The ethereal extract is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by vacuum distillation.

Step 1b: Synthesis of 3-Bromo-7-methylquinoline (Bromination)

-

Materials: 7-Methylquinoline, N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), and carbon tetrachloride (CCl₄).

-

Procedure: A solution of 7-methylquinoline (1 equivalent) in dry carbon tetrachloride is prepared in a round-bottom flask fitted with a reflux condenser. N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed for 4-6 hours, during which the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][3]

Step 1c: Synthesis of this compound (Oxidation)

-

Materials: 3-Bromo-7-methylquinoline, potassium permanganate (KMnO₄), water, and sulfuric acid.

-

Procedure: 3-Bromo-7-methylquinoline is suspended in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Potassium permanganate is added portion-wise to the stirred suspension, and the mixture is heated to reflux for 8-12 hours. The progress of the reaction is monitored by the disappearance of the purple color of the permanganate. After the reaction is complete, the hot solution is filtered to remove manganese dioxide. The filtrate is cooled and acidified with dilute sulfuric acid to precipitate the crude this compound. The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol.

Pathway 2: Protocol

Step 2a: Synthesis of Ethyl 3-bromo-7-methylquinoline-2-carboxylate (Combes Synthesis)

-

Materials: 3-Bromoaniline, diethyl malonate, and polyphosphoric acid (PPA).

-

Procedure: A mixture of 3-bromoaniline (1 equivalent) and diethyl malonate (1.1 equivalents) is heated at 140-150°C for 2 hours. The resulting intermediate is then added to preheated polyphosphoric acid at 120°C. The reaction mixture is stirred at this temperature for an additional 2-3 hours. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with water and a saturated sodium bicarbonate solution, then dried. Purification is achieved by recrystallization from ethanol.[4][5]

Step 2b: Synthesis of 3-Bromo-7-methylquinoline (Hydrolysis & Decarboxylation)

-

Materials: Ethyl 3-bromo-7-methylquinoline-2-carboxylate, sodium hydroxide, ethanol, and hydrochloric acid.

-

Procedure: The ester from the previous step is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is refluxed for 4-6 hours until the hydrolysis is complete (monitored by TLC). The ethanol is then removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid, which leads to the decarboxylation of the resulting carboxylic acid upon heating. The mixture is then neutralized with a sodium carbonate solution, and the product is extracted with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield 3-Bromo-7-methylquinoline.

Step 2c: Synthesis of this compound (Oxidation)

-

This step follows the same procedure as Step 1c.

Pathway 3: Protocol

Step 3a: Synthesis of Quinoline-7-carboxylic acid (Skraup Synthesis)

-

Materials: 3-Aminobenzoic acid, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Procedure: This reaction follows a similar procedure to Step 1a, using 3-aminobenzoic acid as the starting aniline derivative. The workup involves basification to dissolve the carboxylic acid, followed by filtration to remove impurities, and subsequent acidification to precipitate the product.

Step 3b: Synthesis of 3-Aminoquinoline-7-carboxylic acid (Nitration & Reduction)

-

Nitration: Quinoline-7-carboxylic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C) to introduce a nitro group, primarily at the 3-position due to the deactivating effect of the carboxylic acid and the protonated nitrogen.

-

Reduction: The resulting 3-nitroquinoline-7-carboxylic acid is then reduced to the corresponding amino derivative using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

Step 3c: Synthesis of this compound (Sandmeyer Reaction)

-

Materials: 3-Aminoquinoline-7-carboxylic acid, sodium nitrite (NaNO₂), hydrobromic acid (HBr), and copper(I) bromide (CuBr).

-

Procedure: 3-Aminoquinoline-7-carboxylic acid is dissolved in aqueous hydrobromic acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) bromide in hydrobromic acid. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting precipitate of this compound is collected by filtration, washed with water, and recrystallized from a suitable solvent.[6][7][8]

Conclusion

The synthesis of this compound can be achieved through several viable pathways. Pathway 2, which involves the early introduction of the bromine atom followed by the construction of the quinoline ring via a Combes synthesis, is likely to offer better regiochemical control and potentially higher overall yields. Pathway 1 provides a straightforward approach but may present challenges in the regioselective bromination of the pre-formed quinoline ring. Pathway 3 offers a reliable method for the late-stage introduction of the bromine atom, which can be advantageous in certain synthetic strategies. The choice of the optimal route will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The experimental protocols provided in this guide, derived from established chemical literature, offer a solid foundation for the successful synthesis of this important molecule.

References

- 1. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Dawn of a New Era in Antibacterials: A Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discovery and rich history of quinoline carboxylic acids, a class of synthetic antibacterial agents that has revolutionized the treatment of infectious diseases. From their serendipitous discovery to the rational design of highly potent fluoroquinolones, this document delves into the key scientific milestones, presents critical quantitative data, and offers detailed experimental protocols for their synthesis and evaluation.

From Coal Tar to Clinical Candidates: A Historical Perspective

The journey of quinoline carboxylic acids began not in a pharmaceutical lab, but from the industrial byproducts of coal tar in the 19th century. Quinoline itself was first extracted in 1834, but its therapeutic potential remained largely untapped for over a century.[1] The true genesis of quinoline-based antibacterials was an accidental discovery during the synthesis of the antimalarial drug, chloroquine.

A pivotal moment came in 1962 when George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[2][3] This compound, a naphthyridine derivative, led to the synthesis of the first quinolone antibacterial, nalidixic acid .[4][5] Introduced clinically in 1964, nalidixic acid demonstrated significant efficacy against Gram-negative bacteria, particularly in treating urinary tract infections.[3]

This discovery marked the dawn of the "quinolone era" and spurred further research to enhance the potency and broaden the antibacterial spectrum of this new class of drugs. The subsequent decades witnessed the development of successive generations of quinolones, most notably the fluoroquinolones , which incorporated a fluorine atom at the C-6 position of the quinoline ring. This modification dramatically improved their antibacterial activity and pharmacokinetic properties.[4]

Key Milestones in the Discovery and Development of Quinoline Carboxylic Acids:

| Year | Milestone | Significance |

| 1834 | Quinoline first extracted from coal tar. | Foundational discovery of the core chemical scaffold. |

| 1962 | Discovery of nalidixic acid by George Lesher et al.[3][4] | First synthetic quinolone antibacterial agent. |

| 1964 | Clinical introduction of nalidixic acid.[5] | Revolutionized the treatment of urinary tract infections. |

| 1970s-1980s | Development of fluoroquinolones.[4] | Introduction of fluorine at C-6 significantly enhanced potency and spectrum. |

| 1978 | Norfloxacin patented.[4] | A key first-generation fluoroquinolone. |

| 1980s | Introduction of ciprofloxacin and ofloxacin.[4] | Second-generation fluoroquinolones with broader activity. |

digraph "Discovery_Timeline" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];"1834" [label="Quinoline Isolated"]; "1962" [label="Nalidixic Acid Discovered"]; "1964" [label="Nalidixic Acid in Clinical Use"]; "1970s-80s" [label="Fluoroquinolones Developed"]; "1978" [label="Norfloxacin Patented"]; "1980s_2" [label="Ciprofloxacin & Ofloxacin Introduced"];

"1834" -> "1962" -> "1964" -> "1970s-80s" -> "1978" -> "1980s_2"; }

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[6] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

DNA gyrase , a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication. Topoisomerase IV , also a type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This stabilized complex, known as the "cleavable complex," blocks the progression of the replication fork and ultimately leads to lethal double-strand breaks in the bacterial chromosome, triggering cell death.

Quantitative Analysis of Quinolone Activity

The efficacy of quinoline carboxylic acids can be quantified through various in vitro and in vivo parameters. This section presents a summary of key quantitative data for representative quinolones.

In Vitro Inhibitory Activity

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration that prevents visible growth of a bacterium. The 50% inhibitory concentration (IC50) against target enzymes provides a direct measure of the drug's potency at the molecular level.

Table 1: Minimum Inhibitory Concentrations (MICs) of Quinolones against Escherichia coli

| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Nalidixic Acid | >256[7] | >256[7] |

| Ciprofloxacin | ≤0.03[1] | 0.125[1] |

| Norfloxacin | ≤0.125[1] | 16[1] |

| Ofloxacin | ≤0.125[1] | 16[1] |

Table 2: IC50 Values of Fluoroquinolones against Bacterial DNA Gyrase and Topoisomerase IV

| Compound | Organism | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |

| Ciprofloxacin | Staphylococcus aureus | - | 3.0[8] |

| Moxifloxacin | Staphylococcus aureus | - | 1.0[8] |

| Gemifloxacin | Staphylococcus aureus | - | 0.4[8] |

| Sitafloxacin | Enterococcus faecalis | 1.38[9] | 1.42[9] |

| Levofloxacin | Enterococcus faecalis | 28.1[9] | 8.49[9] |

| Ciprofloxacin | Enterococcus faecalis | 27.8[9] | 9.30[9] |

Pharmacokinetic Properties

The clinical utility of an antibiotic is also determined by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of Ciprofloxacin and Levofloxacin in Healthy Volunteers (Single Oral Dose)

| Parameter | Ciprofloxacin (1000 mg XR) | Levofloxacin (500 mg) |

| Cmax (µg/mL) | 1.5 ± 0.4[10] | 6.21 ± 1.34[10] |

| AUC0-∞ (µg·h/mL) | 5.75 ± 1.25[10] | 44.8 ± 4.4[10] |

| t1/2 (hours) | 5.37 ± 0.82[10] | 6.52 ± 0.87[10] |

| Renal Clearance (mL/min) | - | - |

| Bioavailability (%) | - | Increased by 12% with ciprofloxacin co-administration[11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the quinoline carboxylic acid scaffold and for the in vitro evaluation of their antibacterial activity.

Synthesis of Quinolone-4-Carboxylic Acids

Two classical and versatile methods for the synthesis of the quinoline-4-carboxylic acid core are the Pfitzinger reaction and the Doebner reaction.

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[12][13]

Materials:

-

Isatin

-

Appropriate ketone or aldehyde with an α-methylene group

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

-

Add isatin (0.07 mol) to the basic solution and stir.

-

To this mixture, add the carbonyl compound (0.07-0.15 mol).[12]

-

Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[12] The progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the solvent by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[12]

-

Acidify the aqueous layer with hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.[12]

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[12]

The Doebner reaction is a three-component reaction involving an aromatic amine (e.g., aniline), an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids.[14][15]

Materials:

-

Aniline or substituted aniline

-

Aldehyde

-

Pyruvic acid

-

Ethanol or other suitable solvent

-

Acid catalyst (optional, e.g., HCl)

Procedure:

-

In a round-bottom flask, combine the aniline (1 equivalent), aldehyde (1 equivalent), and pyruvic acid (1 equivalent) in a suitable solvent such as ethanol.

-

The reaction is often heated to reflux for several hours. The reaction time can vary depending on the specific substrates used.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

-

The solid product is collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent.

In Vitro Antibacterial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[16][17]

Materials:

-

Test quinoline carboxylic acid compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strain for testing

-

Sterile saline solution (0.9%)

-

0.5 McFarland standard

-

Spectrophotometer or nephelometer

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test compound in a suitable solvent and dilute it with sterile broth to the desired starting concentration.

-

Preparation of Inoculum: From a pure overnight culture of the test bacterium, suspend 3-4 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the antibiotic stock solution to the first well of each row to be tested and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[16]

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[18][19]

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test quinoline carboxylic acid compound

-

Stop solution/loading dye (containing EDTA and a tracking dye)

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding DNA gyrase to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions by adding the stop solution/loading dye.

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

The concentration of the compound that inhibits the supercoiling activity by 50% (IC50) can be determined by quantifying the band intensities.

Conclusion

The discovery of quinoline carboxylic acids represents a landmark achievement in medicinal chemistry. From the initial serendipitous finding of nalidixic acid to the highly engineered fluoroquinolones, this class of compounds has provided clinicians with powerful tools to combat a wide range of bacterial infections. The ongoing challenge of antimicrobial resistance necessitates continued research and development of new antibacterial agents. The rich history and deep understanding of the structure-activity relationships of quinoline carboxylic acids provide a robust foundation for the design of next-generation antibiotics to address this critical global health threat.

References

- 1. Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infection in both hospitalized patients and outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. Antibiotic resistance and virulence of Escherichia coli strains isolated from animal rendering plant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. benchchem.com [benchchem.com]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

Physicochemical Properties of 3-Bromoquinoline-7-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromoquinoline-7-carboxylic acid (CAS No. 1344046-13-4). Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of data from structurally related compounds and established experimental protocols for its characterization. The strategic placement of a bromine atom and a carboxylic acid group on the quinoline scaffold suggests its potential as a versatile intermediate in medicinal chemistry and materials science. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems, guiding formulation strategies, and designing synthetic modifications.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is unavailable for the target compound, values are estimated based on structurally similar compounds or computational predictions.

| Property | Value | Data Source/Method |

| Molecular Formula | C₁₀H₆BrNO₂ | Calculated |

| Molecular Weight | 252.06 g/mol | Calculated[1][2] |

| Melting Point | >280 °C (Decomposition likely) | Estimated based on related compounds (e.g., 2-amino-7-bromoquinoline-3-carboxylic acid melts at 286 °C[3]) |

| Boiling Point | Not Available | Expected to be high and likely to decompose before boiling under atmospheric pressure. |

| Aqueous Solubility | Low | Inferred from the hydrophobic quinoline core and the presence of a carboxylic acid. |

| pKa (acidic) | ~4-5 | Estimated based on the typical pKa of carboxylic acids.[4] |

| pKa (basic) | ~2-3 | Estimated based on the electron-withdrawing effects on the quinoline nitrogen. |

| logP (Octanol-Water) | ~2.5 - 3.5 | Estimated based on related structures. |

Experimental Protocols for Property Determination

The following are detailed, standard methodologies that can be employed to experimentally determine the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.[5]

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology: [5]

-

An excess amount of this compound is added to a known volume of a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: [5]

-

A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if solubility is limited).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa of the carboxylic acid group.

-

Subsequently, the solution can be titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa of the quinoline nitrogen.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

The pKa values are determined from the titration curve, typically as the pH at the half-equivalence points.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall pharmacokinetic profile.

Methodology (Shake-Flask Method):

-

A known amount of this compound is dissolved in a mixture of n-octanol and water (or a buffer solution) that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[5]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound like this compound.

Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.

Logical Relationships in Physicochemical Properties

The interplay between the key physicochemical properties determines the overall behavior of the compound. The following diagram illustrates these relationships.

References

Stability and Storage of 3-Bromoquinoline-7-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromoquinoline-7-carboxylic acid. Ensuring the chemical integrity of this compound is critical for its use in research and drug development, as degradation can impact experimental outcomes, safety, and efficacy. This document outlines the principles of stability testing, provides detailed experimental protocols based on established guidelines, and discusses potential degradation pathways.

General Stability and Storage Recommendations

Based on the chemical structure of this compound, a heterocyclic aromatic carboxylic acid, and general safety data for related compounds, the following storage conditions are recommended to maintain its stability:

-

Temperature: Store in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Light: Protect from light. Use amber vials or store in a dark place.

-

Atmosphere: Store in a tightly sealed container to protect from moisture and air. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and high heat.

Quantitative Stability Data

Table 1: Illustrative Long-Term and Accelerated Stability Data for this compound (Solid State)

| Storage Condition | Time Point | Assay (%) | Appearance | Total Impurities (%) |

| Long-Term | ||||

| 25°C / 60% RH | 0 Months | 99.8 | White to off-white powder | 0.2 |

| 3 Months | 99.7 | No change | 0.3 | |

| 6 Months | 99.5 | No change | 0.5 | |

| 9 Months | 99.4 | No change | 0.6 | |

| 12 Months | 99.2 | No change | 0.8 | |

| Accelerated | ||||

| 40°C / 75% RH | 0 Months | 99.8 | White to off-white powder | 0.2 |

| 1 Month | 99.1 | No change | 0.9 | |

| 3 Months | 98.5 | Slight yellowing | 1.5 | |

| 6 Months | 97.8 | Yellowish powder | 2.2 |

Table 2: Illustrative Forced Degradation Study Results for this compound

| Stress Condition | Duration | Assay (%) | Major Degradation Product(s) | % Degradation |

| Acid Hydrolysis | ||||

| 0.1 M HCl at 60°C | 24 hours | 92.5 | Decarboxylated analog | 7.5 |

| Base Hydrolysis | ||||

| 0.1 M NaOH at 60°C | 8 hours | 95.2 | Potential ring-opened products | 4.8 |

| Oxidative | ||||

| 3% H₂O₂ at RT | 48 hours | 96.8 | N-oxide derivative | 3.2 |

| Thermal | ||||

| 80°C (solid) | 7 days | 98.9 | Minor unidentified impurities | 1.1 |

| Photolytic | ||||

| ICH Q1B Option 2 | 1.2 million lux hours and 200 watt hours/m² | 99.1 | Photodegradation products | 0.9 |

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).

Long-Term and Accelerated Stability Studies

Objective: To evaluate the thermal stability of this compound under recommended and stressed storage conditions.

Methodology:

-

Sample Preparation: Place accurately weighed samples of this compound in suitable, well-stoppered, and inert containers.

-

Storage Conditions:

-

Long-Term: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

-

Accelerated: Store samples at 40°C ± 2°C with 75% ± 5% RH.

-

-

Testing Schedule: Withdraw samples at initial (0), 3, 6, 9, and 12-month time points for long-term studies, and at 0, 1, 3, and 6-month time points for accelerated studies.

-

Analysis: Analyze the samples for appearance, assay (e.g., by a stability-indicating HPLC method), and purity (degradation products).

Caption: Workflow for Long-Term and Accelerated Stability Studies.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C) and sample at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution (e.g., at 60°C) and sample at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and sample at various time points.

-

Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven (e.g., at 80°C) and sample at various time points.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify degradation products.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions.

-

Decarboxylation: Under acidic and/or thermal stress, the carboxylic acid group may be lost, leading to the formation of 3-bromoquinoline.

-

N-Oxidation: The nitrogen atom in the quinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.

-

Hydrolysis of the Bromo Group: While generally stable, under harsh conditions, the bromo substituent could potentially be hydrolyzed to a hydroxyl group.

-

Ring Opening: Under strong basic conditions, the heterocyclic ring system may be susceptible to cleavage.

A likely degradation pathway under acidic conditions is the hydrolysis of the nitrile group (if starting from a nitrile precursor in synthesis) or decarboxylation of the carboxylic acid. For example, a related compound, 6-Bromoquinoline-8-carbonitrile, has been shown to hydrolyze to 6-Bromoquinoline-8-carboxylic acid under acidic conditions.

Caption: Potential Degradation Pathways for this compound.

Conclusion

The stability of this compound is crucial for its reliable use in research and development. Adherence to the recommended storage conditions—cool, dry, and protected from light—is essential to minimize degradation. This guide provides a framework for assessing the stability of this compound through established protocols for long-term, accelerated, and forced degradation studies. The illustrative data and potential degradation pathways offer insights into the chemical behavior of this compound under various stress conditions, aiding in the development of robust analytical methods and formulations. For critical applications, it is imperative to conduct specific stability studies to establish a definitive shelf-life and to fully characterize any degradation products.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromoquinoline-7-carboxylic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of heteroaromatic compounds is of particular importance to researchers in drug development. The 3-arylquinoline-7-carboxylic acid scaffold is a privileged structure found in numerous compounds with a wide array of biological activities. Quinoline derivatives have been identified as potent inhibitors of critical oncology targets such as Epidermal Growth Factor Receptor (EGFR) kinases.[1] Furthermore, related structures have been investigated as inhibitors in key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway.[1] The ability to synthetically diversify the quinoline core at the 3-position allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[1]

These application notes provide a comprehensive guide to performing the Suzuki coupling reaction using 3-Bromoquinoline-7-carboxylic acid, including comparative data, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle